Cas no 1256355-49-3 ((2-(Pyridin-4-ylmethoxy)phenyl)boronic acid)
(2-(Pyridin-4-ylmethoxy)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (2-(Pyridin-4-ylmethoxy)phenyl)boronic acid
- [2-(pyridin-4-ylmethoxy)phenyl]boronic acid
- 2-(PYRIDIN-4-YLMETHOXY)PHENYLBORONIC ACID
- G74608
- (2-(Pyridin-4-ylmethoxy)phenyl)boronicacid
- CS-0178788
- DB-346338
- 1256355-49-3
- MFCD11183164
- AKOS005875287
- DTXSID70655546
- {2-[(Pyridin-4-yl)methoxy]phenyl}boronic acid
- Boronic acid, B-[2-(4-pyridinylmethoxy)phenyl]-
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- MDL: MFCD11183164
- Inchi: 1S/C12H12BNO3/c15-13(16)11-3-1-2-4-12(11)17-9-10-5-7-14-8-6-10/h1-8,15-16H,9H2
- InChI Key: KMRAOKJLIHHQJB-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1B(O)O)CC1C=CN=CC=1
Computed Properties
- Exact Mass: 229.0910234g/mol
- Monoisotopic Mass: 229.0910234g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.6Ų
(2-(Pyridin-4-ylmethoxy)phenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A206271-100mg |
(2-(Pyridin-4-ylmethoxy)phenyl)boronic acid |
1256355-49-3 | 95+% | 100mg |
$90.0 | 2024-04-25 | |
| Ambeed | A206271-250mg |
(2-(Pyridin-4-ylmethoxy)phenyl)boronic acid |
1256355-49-3 | 95+% | 250mg |
$150.0 | 2024-04-25 | |
| Ambeed | A206271-1g |
(2-(Pyridin-4-ylmethoxy)phenyl)boronic acid |
1256355-49-3 | 95+% | 1g |
$375.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249458-100mg |
2-(Pyridin-4-ylmethoxy)phenylboronic acid |
1256355-49-3 | 96% | 100mg |
¥705.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249458-250mg |
2-(Pyridin-4-ylmethoxy)phenylboronic acid |
1256355-49-3 | 96% | 250mg |
¥1176.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249458-1g |
2-(Pyridin-4-ylmethoxy)phenylboronic acid |
1256355-49-3 | 96% | 1g |
¥3685.00 | 2024-08-09 | |
| Chemenu | CM206663-1g |
(2-(Pyridin-4-ylmethoxy)phenyl)boronic acid |
1256355-49-3 | 95% | 1g |
$378 | 2023-02-03 | |
| abcr | AB309847-1g |
2-(Pyridin-4-ylmethoxy)phenylboronic acid, 96%; . |
1256355-49-3 | 96% | 1g |
€562.00 | 2025-03-19 | |
| abcr | AB309847-1 g |
2-(Pyridin-4-ylmethoxy)phenylboronic acid; . |
1256355-49-3 | 1g |
€562.00 | 2023-04-26 | ||
| Ambeed | A206271-100mg |
(2-(Pyridin-4-ylmethoxy)phenyl)boronic acid |
1256355-49-3 | 95+% | 100mg |
$944.0 | 2025-06-07 |
(2-(Pyridin-4-ylmethoxy)phenyl)boronic acid Suppliers
(2-(Pyridin-4-ylmethoxy)phenyl)boronic acid Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on (2-(Pyridin-4-ylmethoxy)phenyl)boronic acid
(2-(Pyridin-4-ylmethoxy)phenyl)boronic acid: A Comprehensive Overview
The compound (2-(Pyridin-4-ylmethoxy)phenyl)boronic acid, identified by the CAS number 1256355-49-3, is a significant molecule in the field of organic chemistry, particularly within the realms of medicinal chemistry and materials science. This compound has garnered attention due to its unique structural properties and its potential applications in various research areas. In this article, we will delve into the details of its structure, synthesis, applications, and recent advancements in its utilization.
At its core, the molecule consists of a phenyl ring substituted with a pyridin-4-ylmethoxy group and a boronic acid moiety. The phenyl ring serves as a versatile platform for further functionalization, while the pyridin-4-yl group introduces electronic and steric effects that can be exploited in chemical reactions. The boronic acid group is particularly valuable due to its reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has revolutionized the synthesis of complex organic molecules.
Recent studies have highlighted the importance of (2-(Pyridin-4-ylmethoxy)phenyl)boronic acid in drug discovery and development. Its ability to participate in palladium-catalyzed cross-couplings makes it an invaluable building block for constructing biologically active compounds. For instance, researchers have utilized this compound to synthesize derivatives that exhibit promising anti-inflammatory and anticancer activities. These findings underscore its potential as a lead compound for developing novel therapeutic agents.
In addition to its role in medicinal chemistry, this compound has found applications in materials science. The incorporation of the boronic acid group into polymers and materials has enabled the creation of stimuli-responsive systems. Recent advancements have demonstrated its use in designing self-healing materials and sensors that respond to environmental changes, such as pH or temperature variations.
The synthesis of (2-(Pyridin-4-ylmethoxy)phenyl)boronic acid typically involves multi-step procedures that emphasize precision and control over the reaction conditions. A common approach involves the coupling of a boronic acid precursor with a suitably substituted aryl halide under palladium catalysis. This method ensures high yields and excellent regioselectivity, making it amenable to large-scale production.
From an environmental standpoint, researchers have explored green chemistry approaches to synthesize this compound. By employing catalytic systems that minimize waste and utilize renewable resources, the production process can be made more sustainable. These efforts align with global initiatives to promote eco-friendly chemical manufacturing practices.
In conclusion, (2-(Pyridin-4-ylmethoxy)phenyl)boronic acid stands out as a versatile and valuable molecule with diverse applications across multiple disciplines. Its unique chemical properties, coupled with advancements in synthetic methodologies, position it as a key player in both academic research and industrial applications. As ongoing studies continue to uncover new potentials for this compound, its significance in the chemical landscape is expected to grow further.
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